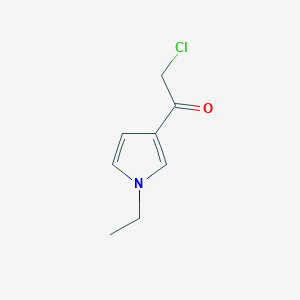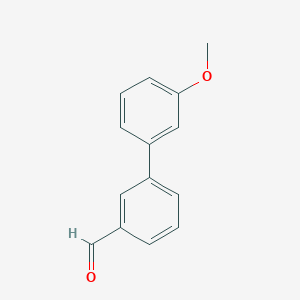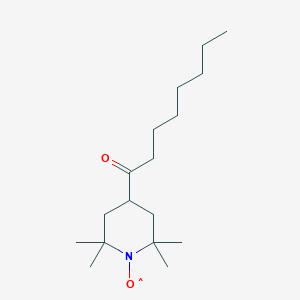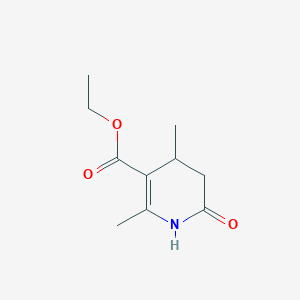
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is a chemical compound with the molecular formula C10H15NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with two methyl groups and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and anhydrous ethanol at room temperature. The reaction mixture is stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid:
Ethyl nicotinate: A simpler ester derivative of nicotinic acid.
Methyl nicotinate: Another ester derivative with a methyl group instead of an ethyl group.
Uniqueness
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is unique due to its tetrahydropyridine ring structure and the presence of two methyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
10230-57-6 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
ZXXBOEPDZSFYAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


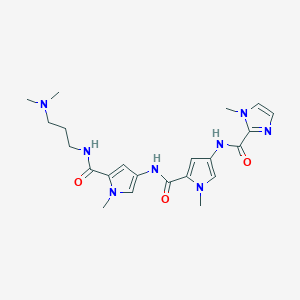


![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)



